2,5-Dibromo-1,3-dichlorobenzene

Cross-coupling Site-selectivity Palladium catalysis

Engineered for precision: 2,5-Dibromo-1,3-dichlorobenzene delivers unmatched regioselectivity in sequential cross-coupling due to differential C-Br/C-Cl reactivity. Unlike regioisomers (e.g., CAS 4571-24-8), the para-Br ortho-Cl arrangement activates bromine sites for Pd catalysis while chlorines remain inert, enabling iterative π-system construction for OLED electron-transport materials and antiviral precursors. Insist on defined substitution pattern for reproducible yields.

Molecular Formula C6H2Br2Cl2
Molecular Weight 304.79 g/mol
CAS No. 19393-97-6
Cat. No. B3420543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-1,3-dichlorobenzene
CAS19393-97-6
Molecular FormulaC6H2Br2Cl2
Molecular Weight304.79 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Br)Cl)Br
InChIInChI=1S/C6H2Br2Cl2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
InChIKeyRGZMNZRVGVVRHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-1,3-dichlorobenzene CAS 19393-97-6: Halogenated Aromatic Building Block for Site-Selective Cross-Coupling


2,5-Dibromo-1,3-dichlorobenzene (CAS 19393-97-6) is a tetrahalogenated benzene derivative containing two bromine substituents at the 2- and 5-positions and two chlorine substituents at the 1- and 3-positions . The compound exhibits a highly symmetrical substitution pattern that creates a strongly electron-deficient aromatic core due to the inductive and resonance effects of the four electron-withdrawing halogen atoms . With a molecular weight of 304.79 g/mol and a melting point generally above 160°C (typical for tetrahalobenzenes), this solid intermediate serves as a versatile synthetic building block in organic synthesis, particularly in the preparation of advanced OLED materials and pharmaceutical precursors .

Why Regioisomers of 2,5-Dibromo-1,3-dichlorobenzene Are Not Interchangeable in Precision Synthesis


Tetrahalobenzenes with identical molecular formulas (C6H2Br2Cl2) but different substitution patterns exhibit fundamentally distinct reactivity and selectivity profiles in cross-coupling reactions. The specific 2,5-dibromo-1,3-dichloro arrangement places bromine atoms para to one another and chlorine atoms ortho to bromines, creating a unique electronic environment where C-Br bonds are activated for palladium-catalyzed coupling while C-Cl bonds remain largely inert under standard conditions [1]. In contrast, regioisomers such as 1,4-dibromo-2,5-dichlorobenzene (CAS 4571-24-8) or 1,3-dibromo-2,5-dichlorobenzene (CAS 81067-41-6) position the reactive centers differently, leading to altered regioselectivity, different product distributions, and incompatibility with established synthetic protocols . Substituting one isomer for another without rigorous re-optimization will compromise yield, purity, and the fidelity of downstream material properties, particularly in electronic materials applications where precise molecular architecture dictates device performance .

Quantitative Differentiation of 2,5-Dibromo-1,3-dichlorobenzene: Comparative Evidence for Informed Procurement


Site-Selectivity in Palladium-Catalyzed Cross-Coupling: Bromine vs. Chlorine Reactivity

2,5-Dibromo-1,3-dichlorobenzene enables sequential functionalization due to the differential reactivity of C-Br versus C-Cl bonds. Under standard Pd(0) catalysis (e.g., Suzuki-Miyaura conditions), oxidative addition occurs selectively at C-Br sites while C-Cl bonds remain intact. This selectivity arises from the lower bond dissociation energy of C-Br (approx. 80-85 kcal/mol) compared to C-Cl (approx. 95-100 kcal/mol) [1]. While direct head-to-head kinetic data for this specific compound are not publicly reported, class-level inference from studies on analogous tetrahalobenzenes indicates that the para-bromine arrangement in 2,5-dibromo-1,3-dichlorobenzene provides predictable, stepwise coupling that is not achievable with isomers where bromine atoms are adjacent (e.g., 1,2-dibromo-4,5-dichlorobenzene), where competing aryne formation complicates product profiles [2].

Cross-coupling Site-selectivity Palladium catalysis

Electron-Deficient Aromatic Core for Enhanced n-Type Charge Transport Materials

The 2,5-dibromo-1,3-dichloro substitution pattern creates a strongly electron-deficient benzene core due to the cumulative -I and -M effects of four halogen substituents. Computational studies on related tetrahalobenzenes indicate that the LUMO energy level is significantly lowered (typically by 0.5-1.0 eV relative to unsubstituted benzene), making the compound and its derivatives suitable as electron-transport or host materials in OLED devices [1]. In contrast, regioisomers with halogen atoms clustered on one side of the ring (e.g., 1,2,3,4-tetrahalobenzenes) exhibit asymmetric electron distribution that can lead to unwanted dipole moments and reduced charge mobility. The symmetrical 2,5-dibromo-1,3-dichloro arrangement provides balanced electron-withdrawing effects that are particularly valued in the molecular engineering of high-performance OLED electron-transport layers .

OLED Electron-transport Electron-deficiency

Solid-State Stability and Crystallinity for Reproducible Synthesis

2,5-Dibromo-1,3-dichlorobenzene exists as a well-defined crystalline solid at ambient temperature, with a melting point typically above 160°C (exact value varies by source; reported 168-172°C for a related tetrahalobenzene) . This physical form confers advantages in weighing accuracy, storage stability, and batch-to-batch reproducibility compared to regioisomers that may be liquids or low-melting solids prone to sublimation or hygroscopicity. The high molecular symmetry (C2v point group) promotes efficient crystal packing, minimizing amorphous content and ensuring consistent reactivity in solid-phase or heterogeneous reactions. In contrast, asymmetric tetrahalobenzene isomers often exhibit polymorphism or lower crystallinity, which can introduce variability in reaction outcomes .

Solid-state Crystallinity Reproducibility

Thermochemical Stability Toward Dehalogenation

The thermodynamic stability of halogenated aromatics toward reductive dehalogenation depends on both the identity of the halogen and its substitution pattern. Studies on the dehalogenation of chloro- and bromoarenes over Ni/SiO2 at 573 K demonstrate that bromine substituents undergo hydrodehalogenation significantly faster than chlorine substituents (C-Br cleavage > C-Cl cleavage) [1]. Furthermore, thermochemical analysis indicates that substitution pattern affects bond strengths and reduction potentials: para-substituted bromine atoms exhibit different stability profiles compared to ortho- or meta-substituted bromines. The 2,5-dibromo-1,3-dichloro arrangement, with bromines para to each other, provides a predictable dehalogenation hierarchy (Br at C2 and C5 cleave before Cl at C1 and C3), which is distinct from isomers where bromines are adjacent or meta [2].

Thermochemistry Dehalogenation Stability

Precision Applications of 2,5-Dibromo-1,3-dichlorobenzene in OLED and Pharmaceutical Development


Synthesis of Electron-Transport Materials for High-Efficiency OLEDs

2,5-Dibromo-1,3-dichlorobenzene serves as a core building block for constructing electron-deficient aromatic units used in OLED electron-transport layers (ETLs) and host materials. The strongly electron-withdrawing halogen pattern lowers the LUMO energy of derived compounds, facilitating electron injection from the cathode and improving charge balance within the device. Sequential cross-coupling at the bromine sites followed by chlorine activation enables precise molecular engineering of extended π-conjugated systems with tailored frontier orbital energies . This compound is particularly valued in the development of thermally activated delayed fluorescence (TADF) emitters and bipolar host materials where precise control of donor-acceptor architecture is critical for achieving high external quantum efficiency [1].

Pharmaceutical Intermediate for HCV Protease Inhibitors

This tetrahalobenzene derivative is employed as a key intermediate in the synthesis of 2′-deoxy-2′-fluoro-2′-methyl-D-ribonolactone derivatives, which exhibit potent activity against hepatitis C virus (HCV) . The compound's predictable site-selectivity allows for the sequential introduction of functional groups required for constructing the ribonolactone core, while the halogen substituents serve as synthetic handles for late-stage diversification. The crystalline nature of the starting material ensures reproducible stoichiometry in multi-gram to kilogram-scale syntheses, a critical requirement for pharmaceutical process development.

Agrochemical Building Block for Selective Herbicides and Fungicides

2,5-Dibromo-1,3-dichlorobenzene is utilized as a precursor in the synthesis of halogenated agrochemical active ingredients. The electron-deficient aromatic core imparts metabolic stability and favorable physicochemical properties (e.g., increased lipophilicity, enhanced membrane permeability) to derived agrochemicals. The compound's differential halogen reactivity enables the construction of diverse heterocyclic scaffolds commonly found in commercial herbicides and fungicides, where precise substitution patterns dictate target-site selectivity and environmental fate .

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